molecular formula C31H39NO8 B1245636 Pyripyropene N

Pyripyropene N

Cat. No. B1245636
M. Wt: 553.6 g/mol
InChI Key: JXQHKJNUBWQYRK-VDRJQMDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyripyropene N is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Insecticidal Activity

Pyripyropene A (PP-A), a related compound, is a secondary metabolite produced by filamentous fungi, demonstrating insecticidal activity against agricultural pests. Synthesized derivatives also exhibit a narrow insecticidal spectrum but possess high activities against sucking pests. PP-A and its derivatives are considered environmentally friendly and represent a new generation of insecticides. This research suggests the potential of pyripyropene compounds, including Pyripyropene N, in agricultural applications for pest control with low eco-toxicological impact (Goto et al., 2019).

Biomedical Research

Pyripyropenes have shown inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This inhibition suggests a potential application in developing cholesterol-lowering or anti-atherosclerotic agents. For instance, pyripyropene A is known to strongly and selectively inhibit the isozyme sterol O-acyltransferase 2 (SOAT2), making it a candidate for dyslipidemia and atherosclerotic disease treatment research (Ohtawa et al., 2018).

Synthesis and Structural Analysis

The design and synthesis of pyripyropene A-based compounds involve structural modifications to enhance selectivity and activity against target enzymes. For example, simplifying the A-ring structure in pyripyropene derivatives has led to compounds with potent activity and selectivity, highlighting the importance of structural analysis in developing more effective and selective agents (Zhan et al., 2016).

properties

Product Name

Pyripyropene N

Molecular Formula

C31H39NO8

Molecular Weight

553.6 g/mol

IUPAC Name

[(1S,2S,5S,6R,7R,10R,18R)-18-hydroxy-2,6,10-trimethyl-16-oxo-5-propanoyloxy-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate

InChI

InChI=1S/C31H39NO8/c1-6-23(33)37-17-30(4)21-10-13-31(5)27(29(21,3)12-11-22(30)39-24(34)7-2)26(35)25-20(40-31)15-19(38-28(25)36)18-9-8-14-32-16-18/h8-9,14-16,21-22,26-27,35H,6-7,10-13,17H2,1-5H3/t21-,22+,26+,27-,29+,30+,31-/m1/s1

InChI Key

JXQHKJNUBWQYRK-VDRJQMDKSA-N

Isomeric SMILES

CCC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)CC)C)[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C

Canonical SMILES

CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)CC)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C

synonyms

pyripyropene N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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